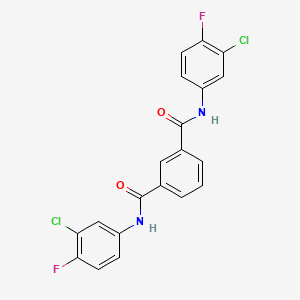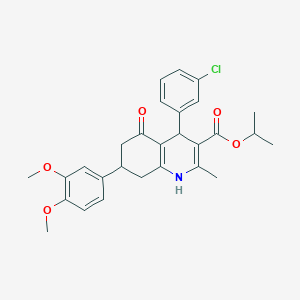
N,N'-bis(3-chloro-4-fluorophenyl)benzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(3-chloro-4-fluorophényl)benzène-1,3-dicarboxamide est un composé organique caractérisé par la présence de deux groupes 3-chloro-4-fluorophényl liés à un noyau de benzène-1,3-dicarboxamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N,N'-bis(3-chloro-4-fluorophényl)benzène-1,3-dicarboxamide implique généralement la réaction de la 3-chloro-4-fluoroaniline avec le chlorure de benzène-1,3-dicarbonyle dans des conditions contrôlées. La réaction est généralement effectuée en présence d'une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction. Le mélange réactionnel est ensuite purifié à l'aide de techniques telles que la recristallisation ou la chromatographie sur colonne afin d'obtenir le produit souhaité à une pureté élevée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du processus de production. De plus, les méthodes industrielles peuvent intégrer des techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) pour garantir que le composé répond aux normes de qualité requises.
Analyse Des Réactions Chimiques
Types de réactions
N,N'-bis(3-chloro-4-fluorophényl)benzène-1,3-dicarboxamide peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile, où les atomes de chlore ou de fluor sont remplacés par d'autres nucléophiles.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques, conduisant à la formation de différents produits.
Réactions de couplage : Il peut être impliqué dans des réactions de couplage telles que le couplage de Suzuki-Miyaura, où il réagit avec les acides boroniques pour former des composés biaryles.
Réactifs et conditions courants
Substitution nucléophile : Les réactifs courants comprennent l'hydroxyde de sodium ou l'hydroxyde de potassium dans des solvants polaires comme le diméthylsulfoxyde (DMSO).
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Réactions de couplage : Des catalyseurs au palladium et des bases telles que le carbonate de potassium sont généralement utilisés dans les réactions de couplage de Suzuki-Miyaura.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, la substitution nucléophile peut produire des dérivés avec différents groupes fonctionnels, tandis que les réactions de couplage peuvent produire des composés biaryles avec une conjugaison étendue.
Applications de la recherche scientifique
N,N'-bis(3-chloro-4-fluorophényl)benzène-1,3-dicarboxamide a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans l'étude de l'inhibition enzymatique et des interactions protéine-ligand.
Industrie : Le composé peut être utilisé dans le développement de matériaux de pointe, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de N,N'-bis(3-chloro-4-fluorophényl)benzène-1,3-dicarboxamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, inhibant leur activité ou modifiant leur fonction. Les voies exactes impliquées dépendent du système biologique spécifique étudié. Par exemple, dans des études d'inhibition enzymatique, le composé peut agir comme un inhibiteur compétitif, se liant au site actif de l'enzyme et empêchant la liaison du substrat.
Applications De Recherche Scientifique
N1,N3-BIS(3-CHLORO-4-FLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which N1,N3-BIS(3-CHLORO-4-FLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE exerts its effects involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The presence of chlorine and fluorine atoms enhances its ability to form strong interactions with target molecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(4-fluorophényl)-3-bromobenzamide
- 3-chloro-4-fluorophénylpiperazine
- 4-fluoronitrobenzène
Unicité
N,N'-bis(3-chloro-4-fluorophényl)benzène-1,3-dicarboxamide est unique en raison de la présence d'atomes de chlore et de fluor sur les cycles phényles, ce qui peut influencer de manière significative sa réactivité chimique et son activité biologique. La combinaison de ces substituants peut améliorer la stabilité du composé et son affinité de liaison aux cibles moléculaires, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C20H12Cl2F2N2O2 |
|---|---|
Poids moléculaire |
421.2 g/mol |
Nom IUPAC |
1-N,3-N-bis(3-chloro-4-fluorophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H12Cl2F2N2O2/c21-15-9-13(4-6-17(15)23)25-19(27)11-2-1-3-12(8-11)20(28)26-14-5-7-18(24)16(22)10-14/h1-10H,(H,25,27)(H,26,28) |
Clé InChI |
MFDGZUOFBJDNIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11639272.png)
![(2E,5E)-2-[(4-fluorophenyl)imino]-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B11639286.png)
![N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11639287.png)
![5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11639294.png)
![3-[(2E)-1-methyl-2-(2-methylbenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11639299.png)
![7-(2,4-Dichlorophenyl)-5-phenyl-3,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11639306.png)


![(4E)-4-[4-(dimethylamino)benzylidene]-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11639319.png)
![ethyl 4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B11639332.png)
![ethyl N-[(5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11639338.png)
![2-[4-({4-[3-(diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide](/img/structure/B11639342.png)
![3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11639346.png)
![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639348.png)
